molecular formula C8H14N2O B13356679 3-cyano-N,N-diethylpropanamide

3-cyano-N,N-diethylpropanamide

Cat. No.: B13356679
M. Wt: 154.21 g/mol
InChI Key: GLVRRBWCQWKHQP-UHFFFAOYSA-N
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Description

3-cyano-N,N-diethylpropanamide is an organic compound with the molecular formula C8H14N2O It is a derivative of cyanoacetamide and is characterized by the presence of a cyano group (-CN) and a diethylamino group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N,N-diethylpropanamide typically involves the cyanoacetylation of amines. One common method involves the reaction of diethylamine with cyanoacetic acid or its esters under controlled conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity product .

Chemical Reactions Analysis

Types of Reactions

3-cyano-N,N-diethylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Various substituted amides or nitriles.

    Condensation: Heterocyclic compounds such as pyridines or pyrazoles.

    Reduction: Primary or secondary amines.

Scientific Research Applications

3-cyano-N,N-diethylpropanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-cyano-N,N-diethylpropanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The cyano group can act as an electrophilic center, facilitating interactions with nucleophilic sites in biological molecules .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

3-cyano-N,N-diethylpropanamide

InChI

InChI=1S/C8H14N2O/c1-3-10(4-2)8(11)6-5-7-9/h3-6H2,1-2H3

InChI Key

GLVRRBWCQWKHQP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)CCC#N

Origin of Product

United States

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